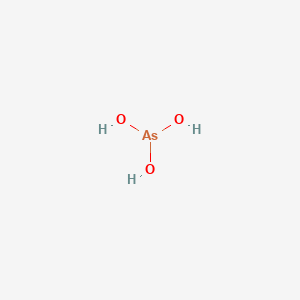
Arsenous acid
Descripción general
Descripción
El ácido arsenioso, también conocido como ácido arsenioso, es un compuesto inorgánico con la fórmula química H₃AsO₃. Se sabe que ocurre en soluciones acuosas, pero no se ha aislado como material puro. Este compuesto es altamente tóxico y se encuentra principalmente en su forma trivalente, arsénico (III). El ácido arsenioso es un ácido débil y es conocido por su papel significativo en varios procesos químicos y biológicos .
Aplicaciones Científicas De Investigación
El ácido arsenioso tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza en la síntesis de diversos compuestos de arsénico y como reactivo en química analítica.
Biología: El ácido arsenioso se estudia por sus efectos en los sistemas biológicos, particularmente su toxicidad e interacción con los componentes celulares.
Medicina: Históricamente, el ácido arsenioso se ha utilizado en el tratamiento de ciertas enfermedades, aunque su uso ha disminuido debido a su toxicidad.
Industria: Se utiliza en la producción de pesticidas, herbicidas y conservantes de la madera
Mecanismo De Acción
El ácido arsenioso ejerce sus efectos principalmente a través de su interacción con los grupos tiol en las proteínas, lo que lleva a la inhibición de diversas enzimas. Puede unirse a la oncoproteína de fusión de la leucemia promielocítica (PML-RARα), que es un modo de acción plausible en el tratamiento de la leucemia promielocítica aguda. Además, el ácido arsenioso puede inhibir la actividad del factor nuclear kappa B (NF-κB), un factor de transcripción involucrado en las respuestas inflamatorias .
Safety and Hazards
Direcciones Futuras
More information about aggregate exposure to arsenic is needed, including the amount and forms of arsenic found in foods . New strategies for mitigating arsenic exposures and related health effects range from engineered filtering systems to phytogenetics and nutritional interventions . Furthermore, integration of omics data with mechanistic and epidemiological data is a key step toward the goal of linking biomarkers of exposure and susceptibility to disease mechanisms and outcomes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido arsenioso se prepara típicamente mediante la hidrólisis lenta del trióxido de arsénico (As₂O₃) en agua. La reacción es la siguiente: [ \text{As}2\text{O}_3 + 3\text{H}_2\text{O} \rightarrow 2\text{H}_3\text{AsO}_3 ] La adición de una base a esta solución puede convertir el ácido arsenioso en iones arsenito como [AsO(OH)₂]⁻, [AsO₂(OH)]²⁻ y [AsO₃]³⁻ {_svg_2}.
Métodos de producción industrial: La producción industrial de ácido arsenioso implica la hidrólisis controlada del trióxido de arsénico. Este proceso se controla cuidadosamente para garantizar la concentración y pureza deseadas de la solución de ácido arsenioso resultante. Las aplicaciones industriales a menudo requieren compuestos de arsénico de alta pureza, que se obtienen mediante diversas técnicas de purificación .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido arsenioso experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El ácido arsenioso se puede oxidar a ácido arsénico (H₃AsO₄) utilizando agentes oxidantes fuertes.
Reducción: Se puede reducir a arsénico elemental o arsina (AsH₃) en condiciones específicas.
Sustitución: El ácido arsenioso reacciona con ácidos halógenos para formar trihaluros de arsénico, como tricloruro de arsénico (AsCl₃), tribromuro de arsénico (AsBr₃) y triyoduro de arsénico (AsI₃).
Reactivos y condiciones comunes:
Oxidación: Se utilizan agentes oxidantes fuertes como el ácido nítrico (HNO₃).
Reducción: Agentes reductores como el gas hidrógeno (H₂) o el zinc (Zn) en condiciones ácidas.
Sustitución: Se utilizan ácidos halógenos como el ácido clorhídrico (HCl), el ácido bromhídrico (HBr) y el ácido yodhídrico (HI).
Principales productos formados:
Oxidación: Ácido arsénico (H₃AsO₄)
Reducción: Arsénico elemental (As) o arsina (AsH₃)
Sustitución: Trihaluros de arsénico (AsCl₃, AsBr₃, AsI₃).
Comparación Con Compuestos Similares
El ácido arsenioso a menudo se compara con otros compuestos de arsénico, como el ácido arsénico (H₃AsO₄) y el ácido fosforoso (H₃PO₃). A diferencia del ácido fosforoso, el ácido arsenioso es genuinamente tribásico y tiene una estructura piramidal que consta de tres grupos hidroxilo unidos al arsénico. Los diferentes comportamientos del ácido arsenioso y el ácido fosforoso reflejan una tendencia donde los estados de oxidación altos son más estables para los miembros más ligeros de los elementos del grupo principal que sus congéneres más pesados .
Compuestos similares:
- Ácido arsénico (H₃AsO₄)
- Ácido fosforoso (H₃PO₃)
- Arsina (AsH₃)
- Trióxido de arsénico (As₂O₃)
Las propiedades y la reactividad únicas del ácido arsenioso lo convierten en un compuesto de gran interés en varios campos de la investigación y la industria.
Propiedades
IUPAC Name |
arsorous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O3/c2-1(3)4/h2-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPXMJHSNVMWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As(OH)3, AsH3O3 | |
| Record name | Arsenous acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Arsenous_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074828 | |
| Record name | Arsenous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.944 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arsenite | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
465 °C | |
| Record name | Arsenite | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13464-58-9, 15502-74-6 | |
| Record name | Arsenous acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13464-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenous acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenous acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arsenous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARSENOUS ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935XD1L5K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arsenite | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-cyclohexyl-N-(2-hydroxybutyl)-5-[(2-oxo-3,4-dihydro-1H-quinolin-5-yl)oxy]pentanamide](/img/structure/B1216548.png)





![1-(4-Hydroxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1216559.png)


![(2S,3R,4S)-4-[(3S,5R,6R,7R,8R,9S)-3-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyl-tetrahydrofuran-2-yl]-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-7-methoxy-6,8-dimethyl-4,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methyl-pentanoic acid](/img/structure/B1216564.png)
